molecular formula C19H21NO2S3 B4959878 3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate

3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate

Cat. No.: B4959878
M. Wt: 391.6 g/mol
InChI Key: DCCLISUKFUYCBN-FYWRMAATSA-N
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Description

3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate is a complex organic compound that features a unique combination of benzothiazole and sulfinate groups

Properties

IUPAC Name

3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S3/c1-3-15(23-2)13-18-20(11-6-12-25(21)22)19-16-8-5-4-7-14(16)9-10-17(19)24-18/h4-5,7-10,13H,3,6,11-12H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLISUKFUYCBN-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfanylbutenyl Group: The (E)-2-methylsulfanylbut-1-enyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Attachment of the Propane-1-sulfinate Group: The final step involves the nucleophilic substitution of the benzothiazole derivative with propane-1-sulfinate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinate group can undergo oxidation to form sulfonate derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole moiety.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate involves its interaction with molecular targets such as enzymes or microbial cell walls. The benzothiazole moiety can intercalate with DNA or inhibit enzyme activity, while the sulfinate group can participate in redox reactions, altering the cellular environment.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfinate Derivatives: Compounds like sodium benzenesulfinate and methylsulfinylmethane.

Uniqueness

3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate is unique due to its combination of a benzothiazole core with a sulfinate group, providing a distinct set of chemical properties and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler benzothiazole or sulfinate derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate
Reactant of Route 2
3-[2-[(E)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfinate

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